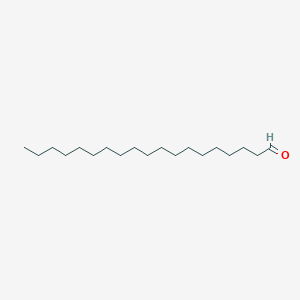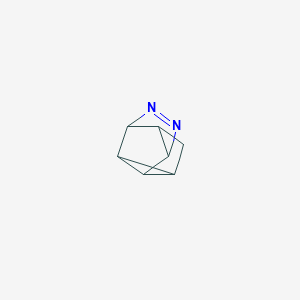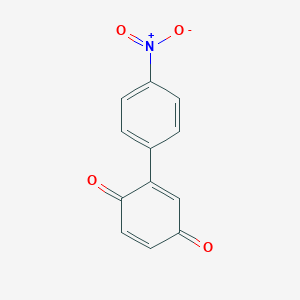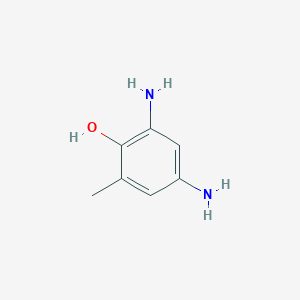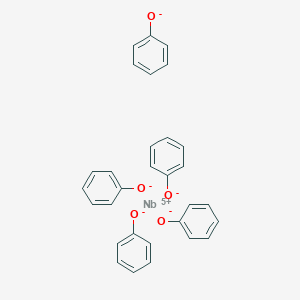
1,3-diazepan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-diazepan-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidin-2-ones. This process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. The resulting sulfone undergoes nucleophilic substitution with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation to yield tetrahydropyrimidin-2-ones. These intermediates are then transformed into 1,3-diazepin-2-ones through further nucleophilic reactions .
Industrial Production Methods: Industrial production methods for 1,3-diazepin-2-one, hexahydro- often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production of the compound. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-diazepan-2-one undergoes various chemical reactions, including nucleophilic substitution, ring expansion, and ring contraction. These reactions are facilitated by the presence of the nitrogen atoms in the ring, which can act as nucleophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-diazepin-2-one, hexahydro- include sodium enolates, p-toluenesulfinic acid, and α-phenylthioketones. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products: The major products formed from the reactions of 1,3-diazepin-2-one, hexahydro- include various substituted diazepinones and pyrroles. These products are often obtained through ring expansion and contraction reactions, which modify the ring structure and introduce new functional groups .
Scientific Research Applications
1,3-diazepan-2-one has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agentsAdditionally, 1,3-diazepin-2-one, hexahydro- has been studied for its potential as an inhibitor of enzymes such as human cytidine deaminase and APOBEC3A, which are involved in antiviral and anticancer therapies .
In organic synthesis, 1,3-diazepin-2-one, hexahydro- is used as an intermediate for the preparation of other heterocyclic compounds. Its reactivity and versatility make it a valuable building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 1,3-diazepin-2-one, hexahydro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of human cytidine deaminase by binding to its active site and preventing the deamination of cytidine. This inhibition can disrupt the replication of viruses and the progression of cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
1,3-diazepan-2-one can be compared to other similar compounds, such as benzodiazepines and oxazepines. Benzodiazepines, like diazepam, are well-known for their anxiolytic and sedative properties. They share a similar ring structure but differ in the presence of additional functional groups and the specific arrangement of atoms . Oxazepines, on the other hand, contain an oxygen atom in the ring and exhibit different chemical reactivity and biological activity .
List of Similar Compounds:- Benzodiazepines (e.g., diazepam, fludiazepam)
- Oxazepines
- Thiazepines
- Dithiazepines
Properties
IUPAC Name |
1,3-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFFWWKJSJOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172529 | |
| Record name | 1,3-Diazepin-2-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19055-93-7 | |
| Record name | Hexahydro-2H-1,3-diazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19055-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyleneurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019055937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Tetramethyleneurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazepin-2-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLENEUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV90XQ1ZLZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



